molecular formula C12H14F3O4P B3042873 Diethyl [4-(trifluoromethyl)benzoyl]phosphonate CAS No. 680215-36-5

Diethyl [4-(trifluoromethyl)benzoyl]phosphonate

Cat. No.: B3042873
CAS No.: 680215-36-5
M. Wt: 310.21 g/mol
InChI Key: AZTRLHUDTSZWIP-UHFFFAOYSA-N
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Description

Diethyl [4-(trifluoromethyl)benzoyl]phosphonate is an organophosphorus compound characterized by a benzoyl (aromatic carbonyl) group substituted with a trifluoromethyl (-CF₃) moiety at the para position, linked to a diethyl phosphonate ester. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile .

Properties

IUPAC Name

diethoxyphosphoryl-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3O4P/c1-3-18-20(17,19-4-2)11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTRLHUDTSZWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)C1=CC=C(C=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [4-(trifluoromethyl)benzoyl]phosphonate typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with diethyl phosphite. This reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent moisture interference. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired phosphonate ester .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as distillation and recrystallization to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions: Diethyl [4-(trifluoromethyl)benzoyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Diethyl [4-(trifluoromethyl)benzoyl]phosphonate serves as a reagent in the synthesis of complex organic molecules. Its phosphonate group can mimic phosphate esters, facilitating the study of phosphorylation processes in biochemical pathways.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, enabling the formation of metal complexes that are essential for various catalytic processes.

Research indicates that this compound may exhibit bioactive properties. It has been investigated for its potential role in enzyme inhibition and protein modification, with implications for drug development:

  • Enzyme Inhibition : The compound's lipophilicity enhances its ability to penetrate biological membranes, potentially allowing it to inhibit specific enzymes involved in metabolic pathways.
  • Pharmaceutical Development : Ongoing studies aim to explore its utility as an intermediate in the synthesis of pharmaceuticals targeting various diseases.

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals, flame retardants, and other specialty chemicals. Its phosphonate structure contributes to properties desirable in these applications.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

  • Enzyme Interaction Studies : Preliminary research has shown that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
  • Synthesis of Derivatives : The compound's ability to undergo various chemical reactions allows for the synthesis of derivatives that may exhibit different biological activities or chemical properties.

Mechanism of Action

The mechanism of action of Diethyl [4-(trifluoromethyl)benzoyl]phosphonate involves its interaction with various molecular targets, primarily through the formation of stable carbon-phosphorus bonds. These interactions can inhibit or modify the activity of enzymes that process phosphorus-containing substrates, thereby affecting biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The electronic nature of substituents on the aromatic ring significantly influences the reactivity and biological activity of phosphonate derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position) Key Properties Biological Activity (if reported) Reference
Diethyl [4-(trifluoromethyl)benzoyl]phosphonate -CF₃ (para) High electron-withdrawing effect; increased lipophilicity Not directly tested
Diethyl 4-chlorobenzylphosphonate -Cl (para) Moderate electron-withdrawing; halogen-induced polarity Antimicrobial activity (moderate)
Diethyl 4-bromobenzylphosphonate -Br (para) Stronger electron-withdrawing than Cl; higher molecular weight Potential DNA interaction
Diethyl 4-methoxybenzylphosphonate -OCH₃ (para) Electron-donating; reduced reactivity compared to -CF₃ Lower antimicrobial efficacy
Diethyl (4-formylphenyl)phosphonate -CHO (para) Strong electron-withdrawing; reactive aldehyde group Used in synthesis of bioactive derivatives
Diethyl benzylphosphonate (unsubstituted) -H (para) Baseline for comparison; minimal electronic effects Weak antimicrobial activity
Key Observations:
  • Electron-Withdrawing Groups (-CF₃, -Br, -Cl, -CHO): These groups enhance electrophilicity, improving interactions with biological targets. For example, diethyl 4-bromobenzylphosphonate modifies bacterial DNA by altering LPS structure , while boronic acid-substituted analogs (e.g., compound 3 in ) show super-selectivity against E. coli .
  • Electron-Donating Groups (-OCH₃): Reduce reactivity and antimicrobial potency, as seen in diethyl 4-methoxybenzylphosphonate .
  • Trifluoromethyl vs.
Reactivity Trends:
  • The benzoyl group in the target compound may undergo nucleophilic acyl substitution more readily than benzylphosphonates due to the electron-withdrawing -CF₃ group.
  • Halogenated analogs (e.g., -Cl, -Br) are prone to cross-coupling reactions, enabling further functionalization .

Physicochemical Properties

Property This compound Diethyl 4-chlorobenzylphosphonate Diethyl 4-methoxybenzylphosphonate
Molecular Weight (g/mol) ~296 (estimated) 262.67 242.25
Density (g/mL) ~1.2 (estimated) Not reported 1.07
Boiling Point Not reported Not reported 110°C at 0.2 mmHg
LogP (Lipophilicity) High (due to -CF₃) Moderate Low

Biological Activity

Diethyl [4-(trifluoromethyl)benzoyl]phosphonate is an organophosphorus compound characterized by its unique structural features, including a trifluoromethyl group and a phosphonate ester. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C12H14F3O4P
  • Molecular Weight : Approximately 296.23 g/mol
  • CAS Number : 680215-36-5

The trifluoromethyl group enhances lipophilicity, which may facilitate the compound's ability to penetrate biological membranes, making it a candidate for various biological applications.

This compound primarily interacts with enzymes such as Parathion hydrolase, which is found in certain bacteria like Brevundimonas diminuta and Flavobacterium sp. This interaction allows the compound to act as a substrate, facilitating the detoxification of other organophosphorus compounds.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound. It has shown modest antibacterial effects against various bacterial strains. For instance, in vitro tests indicated activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli, with varying degrees of effectiveness .

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using different cell lines. The compound exhibited IC50 values ranging from 9.7 to 27.5 µM against human promyelocytic leukemia HL-60 cells, indicating significant potential for further development in cancer therapeutics .

Case Studies and Research Findings

  • Antimicrobial Testing :
    • A study examined the impact of this compound on bacterial DNA topology, revealing that it induces oxidative stress leading to significant DNA damage in bacterial cells .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assessments demonstrated that this compound could potentially be developed into an anticancer agent due to its selective toxicity against cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC12H14F3O4PTrifluoromethyl group at position 4
Diethyl [3-(trifluoromethyl)benzoyl]phosphonateC12H14F3O4PTrifluoromethyl group at position 3
Diethyl [2-(trifluoromethyl)benzoyl]phosphonateC12H14F3O4PTrifluoromethyl group at position 2

This table highlights how the positioning of the trifluoromethyl group may influence the biological activity and properties of these compounds.

Q & A

Q. What synthetic methodologies are optimal for preparing Diethyl [4-(trifluoromethyl)benzoyl]phosphonate under transition-metal-free conditions?

  • Methodological Answer : The compound can be synthesized via base-promoted coupling reactions, leveraging aryl halide activation under visible light (). Key parameters include:
  • Reaction Time : 24 hours under reflux conditions.
  • Purification : Flash chromatography with gradients (e.g., ethyl acetate/hexane).
  • Characterization : Validate via 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR, comparing shifts to structurally analogous phosphonates (δ ~20–25 ppm for 31P^{31}\text{P}) .

Q. How can advanced NMR techniques resolve structural ambiguities in phosphonate derivatives?

  • Methodological Answer :
  • 31P^{31}\text{P} NMR : Primary tool for confirming the phosphonate moiety (chemical shifts typically 15–30 ppm). Use proton decoupling to simplify splitting patterns ().
  • 2D NMR (HSQC/HMBC) : Correlate 31P^{31}\text{P} signals with adjacent 1H^{1}\text{H} and 13C^{13}\text{C} nuclei to confirm substituent positions (e.g., trifluoromethylbenzoyl group) .

Q. What analytical workflows ensure purity and identity of the compound post-synthesis?

  • Methodological Answer :
  • HRMS : Confirm molecular formula (e.g., C12_{12}H14_{14}F3_3O4_4P).
  • HPLC-PDA : Monitor impurities (<2% threshold).
  • Elemental Analysis : Validate C, H, P, and F content .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing CF3_3 group enhances electrophilicity of the benzoyl moiety, enabling nucleophilic substitutions (e.g., with amines or thiols). Monitor reactivity via:
  • Kinetic Studies : Track reaction progress under varying temperatures (25–80°C).
  • DFT Calculations : Compare activation energies with non-fluorinated analogs .

Q. How to address contradictions in spectroscopic data for structurally similar phosphonates?

  • Methodological Answer :
  • Cross-Validation : Use HRMS to resolve ambiguities in NMR assignments (e.g., distinguishing regioisomers).
  • Crystallography : If available, obtain single-crystal X-ray data (e.g., as in for analogous compounds) .

Q. What in vitro toxicological assays are recommended for preliminary safety profiling?

  • Methodological Answer :
  • Bacterial Reverse Mutation Test (Ames Test) : Assess mutagenicity (OECD 471).
  • In Vitro Micronucleus Assay : Evaluate genotoxicity (OECD 487).
  • Neurotoxicity Screening : Use SH-SY5Y cells to model neuronal effects, referencing structurally related compounds () .

Q. How to design stability studies for long-term storage in research settings?

  • Methodological Answer :
  • Storage Conditions : 2–8°C under inert atmosphere (N2_2 or Ar) to prevent hydrolysis.
  • Stability Indicators : Monitor via 31P^{31}\text{P} NMR for degradation (e.g., phosphonate → phosphoric acid, δ ~0 ppm) .

Regulatory and Compliance Considerations

Q. How to align research protocols with EFSA guidelines for food-contact material applications?

  • Methodological Answer :
  • Migration Testing : Use EU No. 10/2011 protocols to quantify leaching into food simulants.
  • Impurity Profiling : Characterize reaction byproducts (e.g., unreacted aryl halides) via GC-MS.
  • Documentation : Follow EFSA’s transparency principles () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl [4-(trifluoromethyl)benzoyl]phosphonate
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